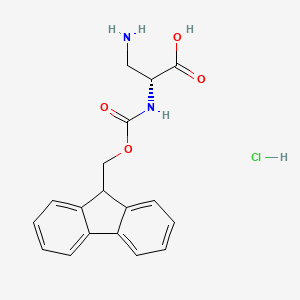

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride

Descripción

Structural identity and IUPAC nomenclature

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride possesses a complex molecular architecture that reflects its sophisticated protective chemistry design. According to established nomenclature protocols, the IUPAC name systematically describes the stereochemical configuration and functional group arrangement. The molecular formula C18H19ClN2O4 indicates the presence of eighteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 362.8 grams per mole.

The structural framework centers around a propanoic acid backbone with amino substitutions at positions 2 and 3, where the 2-position carries the 9-fluorenylmethoxycarbonyl protecting group and maintains R-stereochemistry. The 9-fluorenylmethoxycarbonyl moiety consists of a fluorene ring system connected through a methoxy carbonyl linkage, providing both steric protection and base-labile characteristics. The hydrochloride salt formation occurs through protonation of the free amino group at position 3, enhancing the compound's crystallinity and solubility properties in polar solvents.

Computational analyses reveal specific conformational preferences influenced by intramolecular hydrogen bonding patterns between the carbamate oxygen and the protonated amino group. The fluorene ring system adopts a planar configuration that contributes to the compound's UV-active properties, enabling spectroscopic monitoring during synthetic procedures. Crystal structure studies demonstrate that the compound exhibits characteristic hydrogen bonding networks in the solid state, contributing to its stability and handling characteristics.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C18H19ClN2O4 | |

| Molecular Weight | 362.8 g/mol | |

| Stereochemistry | R-configuration | |

| Optical Rotation | -20.2 to -22.5° (c=1 in methanol) |

Historical context in protected amino acid chemistry

The development of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride emerged from the revolutionary work of Louis A. Carpino and Grace Y. Han in 1970, who introduced the 9-fluorenylmethoxycarbonyl protecting group as a base-labile alternative to existing acid-labile protecting groups. Carpino and Han recognized the critical need for orthogonal protecting group strategies in peptide synthesis, noting that "in contrast to the variety of amino-protecting groups that can be cleaved by acids of varying strengths, there is currently no complementary set of groups cleavable by basic reagents of graded activity".

The original synthesis methodology involved treating 9-fluorenylmethanol with phosgene to produce 9-fluorenylmethoxycarbonyl chloride, which could then react with amino acid substrates. However, initial applications in solution chemistry proved problematic due to the reactive nature of the deprotection byproduct, dibenzofulvene, which could reattach to liberated amines. The breakthrough came when researchers adapted the 9-fluorenylmethoxycarbonyl group for solid-phase peptide synthesis, where problematic byproducts could be efficiently washed away.

The specific development of diaminopropionic acid derivatives protected with 9-fluorenylmethoxycarbonyl groups represented a significant advancement in accessing non-natural amino acid building blocks. These compounds enabled the incorporation of additional functional handles into peptide sequences, facilitating bioconjugation strategies and the development of peptide-based materials. The evolution from early protecting group chemistry to sophisticated derivatives like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride reflects decades of methodological refinement and understanding of structure-reactivity relationships.

Patent protection for 9-fluorenylmethoxycarbonyl derivatives was secured through United States Patent 3,835,175 (September 10, 1974) and United States Patent 3,906,031 (September 16, 1975), both assigned to Research Corporation. These patents established the commercial foundation for widespread adoption of 9-fluorenylmethoxycarbonyl chemistry in peptide synthesis applications.

Role in modern peptide science and materials chemistry

Contemporary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride span diverse areas of peptide science and materials chemistry, driven by its unique combination of protecting group orthogonality and functional versatility. In solid-phase peptide synthesis protocols, the compound serves as a key building block for incorporating branched peptide architectures and introducing sites for post-synthetic modification. The availability of high-quality 9-fluorenylmethoxycarbonyl building blocks at industrial scale has made synthetic access to complex peptide derivatives increasingly straightforward.

Bioconjugation applications represent a major contemporary use of this compound, where the free amino functionality provides a reactive handle for attachment to surfaces, other biomolecules, or therapeutic agents. The precise stereochemical control offered by the R-configuration enables the design of peptide conjugates with defined spatial orientations, crucial for maintaining biological activity in therapeutic applications. Recent advances in peptide-drug conjugates and targeted drug delivery systems have relied heavily on such amino acid derivatives for creating stable linkages between peptide targeting sequences and therapeutic payloads.

In neuroscience research, derivatives of diaminopropionic acid have found applications in studying neuropeptides and their roles in brain function. The compound's ability to serve as a spacer or linker in peptide sequences makes it particularly valuable for investigating structure-activity relationships in neuropeptide systems. Researchers utilize this compound for custom synthesis of specific amino acid derivatives, catering to specialized research needs in academic and industrial settings.

Material science applications have emerged as the compound enables the development of peptide-based hydrogels, self-assembling systems, and biocompatible materials. The dual amino functionality allows for cross-linking reactions that can create three-dimensional networks with tunable mechanical properties. Recent studies have demonstrated the incorporation of such derivatives into polymer matrices, leading to advanced materials with tailored properties for applications in coatings, adhesives, and controlled drug delivery systems.

Propiedades

IUPAC Name |

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIUYXQXIOYBMD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678755 | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487027-89-4 | |

| Record name | 3-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride typically involves the protection of the amino group of an amino acid using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method or the acid chloride method. In the mixed anhydride method, the amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) in the presence of a base, followed by the addition of sodium azide (NaN3) to form the Fmoc-protected amino acid . The acid chloride method involves the direct reaction of the amino acid with Fmoc chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

Piperidine: Used for deprotection of the Fmoc group.

Carbodiimides (e.g., DCC, EDC): Used as coupling agents in peptide bond formation.

Bases (e.g., DIPEA, TEA): Used to neutralize acids formed during reactions.

Major Products Formed

The major products formed from these reactions are peptides and peptide derivatives, which are essential in the synthesis of proteins and other biologically active molecules.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Protection in Solid-Phase Peptide Synthesis

One of the primary applications of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride is as a protective group in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of peptides without damaging sensitive side chains.

Table 1: Comparison of Protective Groups in SPPS

| Protective Group | Stability | Deprotection Conditions | Application |

|---|---|---|---|

| Fmoc | High | Base (e.g., piperidine) | General use |

| Boc | Moderate | Acid (e.g., TFA) | Sensitive residues |

| Acetyl | Low | Mild base | Short peptides |

Case Study: Synthesis of Bioactive Peptides

In a recent study, researchers utilized (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride to synthesize a series of bioactive peptides. The Fmoc strategy enabled the formation of complex sequences with high purity and yield, demonstrating its effectiveness in producing therapeutically relevant compounds .

Drug Development

Potential Therapeutic Applications

The compound has shown promise in drug development, particularly in the design of peptide-based therapeutics targeting various diseases. Its ability to enhance the stability and bioavailability of peptides makes it an attractive candidate for pharmaceutical formulations.

Table 2: Potential Therapeutic Targets

| Disease Area | Mechanism of Action | Example Compounds |

|---|---|---|

| Cancer | Targeting tumor microenvironment | Peptide conjugates |

| Neurological Disorders | Modulating neurotransmitter activity | Neuroprotective peptides |

| Infectious Diseases | Enhancing immune response | Antiviral peptide candidates |

Case Study: Anticancer Peptides

A study published in 2023 highlighted the use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride in developing anticancer peptides. The research demonstrated that these modified peptides exhibited enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in tumor cells .

Biochemical Research

Role in Enzyme Inhibition Studies

In biochemical research, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride serves as a substrate or inhibitor for various enzymes. Its structural properties allow researchers to study enzyme kinetics and mechanisms effectively.

Table 3: Enzyme Interaction Studies

| Enzyme Type | Interaction Type | Observed Effects |

|---|---|---|

| Proteases | Competitive Inhibition | Reduced activity |

| Kinases | Substrate Analog | Altered phosphorylation rates |

Case Study: Enzyme Kinetics Analysis

Research conducted on the inhibition of serine proteases using (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride revealed significant insights into the enzyme's active site dynamics. The findings indicated that this compound could effectively modulate protease activity, providing a basis for developing selective inhibitors .

Mecanismo De Acción

The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for selective formation of peptide bonds. The deprotection step, typically using piperidine, removes the Fmoc group to expose the free amino group for further reactions .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride, commonly referred to as Fmoc-D-Ala-D-Ala, is a synthetic derivative of the amino acid D-alanine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components and their interactions with biological systems.

Chemical Structure and Properties

The compound has a molecular weight of approximately 326.3 g/mol and is characterized by the presence of the fluorenylmethoxycarbonyl group, which serves as a protective moiety in peptide synthesis. The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing the fluorenone nucleus, such as Fmoc-D-Ala-D-Ala, exhibit diverse pharmacological actions, including antimicrobial activity. A study assessed the antimicrobial properties of various fluorenone derivatives against several bacterial strains, demonstrating that modifications in the aryl moiety significantly influence the spectrum and intensity of their inhibitory effects. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy against both planktonic and biofilm states of bacteria like Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of Fmoc-D-Ala-D-Ala has been evaluated in various studies. For example, derivatives of fluorenone were tested for their antiproliferative activity against cancer cell lines, revealing promising results. Some compounds demonstrated significant inhibition of cell proliferation, acting as type I topoisomerase inhibitors, which are crucial targets in cancer therapy .

The biological activity of Fmoc-D-Ala-D-Ala is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to Fmoc-D-Ala-D-Ala have shown interactions with metabolic enzymes, suggesting potential pathways for inhibiting bacterial growth.

- Cell Membrane Disruption : The structural properties allow for better penetration into bacterial cells, leading to disruption of membrane integrity .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to various biological targets, further supporting its potential as an antimicrobial agent .

Case Studies

Q & A

Q. What are the standard synthetic protocols for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoic acid hydrochloride?

- Methodological Answer : The synthesis involves sequential protection and deprotection steps. The Fmoc group is introduced to protect the α-amino group, followed by coupling reactions under inert conditions. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), which stabilize intermediates and enhance reaction efficiency. Purification typically employs reverse-phase HPLC or column chromatography, with yields optimized by controlling temperature (0–25°C) and pH (8–9). Final isolation as the hydrochloride salt improves stability .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : In SPPS, the Fmoc-protected amino acid is anchored to a resin via its carboxylic acid group. The Fmoc group is selectively removed using 20% piperidine in DMF, exposing the α-amino group for coupling with subsequent residues. Activation reagents like HOBt/DIC or HATU/DIPEA are used to minimize racemization. Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), preserving the Fmoc group if further modifications are needed .

Q. What analytical techniques confirm the purity and structure of this compound?

- Methodological Answer :

- HPLC : A C18 column with a water/acetonitrile gradient (0.1% TFA) confirms purity (>99% by area normalization).

- NMR : H and C NMR in deuterated DMSO or CDCl verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 343.3969 .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319).

- Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335).

- Storage : Store at –20°C in sealed, desiccated containers to prevent hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency be optimized in peptide synthesis using this compound?

- Methodological Answer : Low coupling efficiency often arises from incomplete Fmoc deprotection or steric hindrance. Solutions include:

Q. How do researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Contradictions may stem from impurities or solvent artifacts. Strategies include:

Q. How does the hydrochloride salt influence reactivity and solubility?

- Methodological Answer : The hydrochloride form enhances aqueous solubility (critical for SPPS) but may require neutralization (e.g., with DIPEA) before coupling. In non-polar solvents (e.g., DCM), the salt can precipitate, necessitating prior dissolution in DMF. Reactivity studies show no adverse effects on Fmoc stability under standard SPPS conditions .

Q. What are best practices for long-term stability and storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.